ABI-011
Description
Properties
IUPAC Name |
Unknown |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABI-011; ABI 011; ABI011; NAB-5404; NAB5404; NAB 5404; NTB-011; NTB 011; NTB011; |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Abi 011
Tubulin Inhibition Properties and Microtubule Dynamics Modulation
ABI-011 functions as a potent inhibitor of tubulin polymerization. cancer.gov As a derivative of the colchicine (B1669291) family of compounds, it binds to tubulin, the fundamental protein subunit of microtubules. clinicaltrials.govclinconnect.ioclinicaltrials.gov This binding action interferes with the assembly of microtubules, which are critical components of the cellular cytoskeleton. The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a microtubule-based structure essential for the proper segregation of chromosomes during cell division. cancer.gov Consequently, this leads to an arrest of the cell cycle, preventing the proliferation of rapidly dividing cells, such as those found in tumors. cancer.gov The disruption of microtubule dynamics ultimately triggers apoptosis, or programmed cell death, in tumor endothelial cells. cancer.gov
Topoisomerase I Inhibition Mechanism
In addition to its effects on microtubule dynamics, this compound also functions as an inhibitor of topoisomerase I. cancer.govclinicaltrials.govaacrjournals.org Topoisomerase I is a crucial enzyme involved in DNA replication and repair. clinicaltrials.govclinconnect.io It alleviates torsional stress in DNA by creating transient single-strand breaks, allowing the DNA to unwind, and then resealing the break. nih.govamegroups.org this compound interferes with this process by binding to the topoisomerase I-DNA complex, stabilizing it, and thereby preventing the religation of the single-strand breaks. cancer.gov The accumulation of these unrepaired DNA breaks leads to the inhibition of DNA replication and ultimately triggers cell death in susceptible tumor cell populations. cancer.gov
Vascular Disrupting Agent (VDA) Activity
A significant component of this compound's antitumor activity is its function as a vascular disrupting agent (VDA). aacrjournals.orgaacrjournals.org This activity targets the blood vessels that supply tumors with essential nutrients and oxygen.
Preclinical studies have demonstrated that this compound effectively disrupts established tumor microvessels. In in vitro tubule formation assays using human umbilical vein endothelial cells (HUVEC), this compound was shown to significantly disrupt established microvessels at concentrations as low as 0.01 µg/ml. aacrjournals.org This indicates a direct and potent effect on the endothelial cells that form the lining of these blood vessels.
Beyond disrupting existing vasculature, this compound also inhibits the formation of new blood vessels, a process known as neovascularization or angiogenesis. aacrjournals.org This antiangiogenic activity was demonstrated in a concentration-dependent manner in the chicken embryonic chorioallantoic membrane (CAM) assay, where over 90% inhibition of neovascularization was observed at a concentration of 5 µg. aacrjournals.org Further in vivo studies using the quail embryonic CAM assay confirmed its potent VDA activity, with a calculated IC50 of 1.8 µg/ml for the disruption of CAM vasculature. aacrjournals.org
In Vitro and In Vivo Vascular Disrupting Activity of this compound
| Assay | Model System | Effective Concentration | Observed Effect | Citation |
|---|---|---|---|---|
| Tubule Formation Assay | Human Umbilical Vein Endothelial Cells (HUVEC) | 0.01 µg/ml | Significant disruption of established microvessels | aacrjournals.org |
| Chicken Embryonic Chorioallantoic Membrane (CAM) Assay | 3-day old chicken embryos | 5 µg | >90% inhibition of neovascularization | aacrjournals.org |
| Quail Embryonic Chorioallantoic Membrane (CAM) Assay | 7-day old quail embryos | IC50 = 1.8 µg/ml | Visible disruption of CAM vasculature | aacrjournals.org |
Interplay of Multiple Mechanisms in Antitumor Activity
The potent antitumor efficacy of this compound stems from the synergistic interplay of its multiple mechanisms of action. By simultaneously targeting three critical aspects of tumor biology—cell division (via tubulin inhibition), DNA integrity (via topoisomerase I inhibition), and blood supply (via vascular disruption)—this compound creates a multi-pronged attack on the tumor.
The inhibition of microtubule dynamics not only directly kills cancer cells but also targets the endothelial cells of the tumor vasculature, contributing to its VDA activity. The disruption of the tumor's blood supply, in turn, creates a hypoxic and nutrient-deprived environment, rendering the remaining tumor cells more susceptible to the cytotoxic effects of topoisomerase I inhibition. This multifaceted approach was validated in a preclinical model of human colon cancer (HT29), where this compound demonstrated highly effective tumor growth inhibition of over 80%. aacrjournals.org This suggests that the combination of these distinct but complementary mechanisms results in a more potent and comprehensive antitumor effect than would be achieved by targeting any single pathway alone.
Preclinical in Vitro Investigations of Abi 011
Assessment of Cellular Proliferation and Viability in Cancer Cell Lines
ABI-011 demonstrates potent antineoplastic activity, leading to cell cycle arrest and inhibition of tumor cell growth in susceptible cell populations. nih.gov Investigations into its cytotoxic effects have revealed significant inhibitory concentrations (IC50) against a range of human cancer cell lines. For instance, nab-5404 exhibited cytotoxic activity against MX-1 breast carcinoma and HT-29 colon carcinoma cell lines. wikipedia.org Specifically, the IC50 values were reported as 18 µg/ml for MX-1 breast carcinoma and 110 µg/ml for HT-29 colon carcinoma. wikipedia.orgfishersci.ca
Furthermore, the active component of nab-5404, IDN-5404 (a thiocolchicine (B1684108) dimer), showed enhanced activity compared to colchicine (B1669291) against breast carcinoma cell lines. For the sensitive MCF7-S cell line, IDN-5404 demonstrated an IC50 of 1.7 ± 0.1 nM, which was more potent than colchicine's IC50 of 3.9 ± 0.2 nM. Against the multidrug-resistant MCF7-R (pgp+) variant, IDN-5404 maintained activity with an IC50 of 40 ± 3.8 nM. wikipedia.org Across the NCI 60 human tumor cell line panel, IDN-5404 displayed a mean IC50 of less than 10⁻⁸ M. wikipedia.org
Table 1: Cellular Proliferation Inhibition (IC50 Values) of this compound (nab-5404) and IDN-5404
| Compound | Cell Line | IC50 (µg/ml) | IC50 (nM) | Reference |
| nab-5404 | MX-1 Breast Carcinoma | 18 | - | fishersci.ca |
| nab-5404 | HT-29 Colon Carcinoma | 110 | - | wikipedia.org |
| IDN-5404 | MCF7-S Breast Carcinoma | - | 1.7 ± 0.1 | wikipedia.org |
| IDN-5404 | MCF7-R (pgp+) Breast Carcinoma | - | 40 ± 3.8 | wikipedia.org |
| Colchicine | MCF7-S Breast Carcinoma | - | 3.9 ± 0.2 | wikipedia.org |
Angiogenesis Assays
This compound exhibits significant vascular disrupting and antiangiogenic activities, which are critical for its antineoplastic effects. nih.govwikipedia.org This involves disrupting the tumor vasculature and inducing tumor necrosis. nih.gov
This compound's mechanism of action includes inducing apoptosis in tumor endothelial cells. nih.gov In vitro studies, utilizing tubule formation assays, have demonstrated that nab-5404 is a potent inhibitor of capillary-like network formation. At a concentration of 0.01 µg/ml, nab-5404 achieved potent and complete inhibition of tube formation, a result comparable to that observed with combretastatin (B1194345) 4-phosphate (CA4P), a known vascular targeting agent. wikipedia.org Visual assessment through microphotographs further illustrates the disruption of tubule formation by nab-5404 across various concentrations, ranging from 0.001 µg/ml to 10.0 µg/ml. wikipedia.org
Evaluation of Tubulin Polymerization Inhibition
A primary mechanism of action for this compound involves its interaction with tubulin. The compound binds to tubulin and effectively inhibits its polymerization, thereby disrupting the formation of the mitotic spindle. This interference with microtubule dynamics is crucial for blocking cell division and inducing cell cycle arrest. nih.gov Nab-5404 has demonstrated potent antimicrotubule activity, causing the disintegration of microtubules with an IC50 of 0.06 µg/ml. wikipedia.org Comparative analyses have classified IDN5404, the active component of nab-5404, as a tubulin binder with properties similar to Vinca alkaloids. wikipedia.org
Table 2: Tubulin Polymerization Inhibition (IC50 Value) of this compound (nab-5404)
| Compound | Assay | IC50 (µg/ml) | Reference |
| nab-5404 | Microtubule Disintegration | 0.06 | wikipedia.org |
Topoisomerase I Enzymatic Activity Assays
In addition to its microtubule-targeting effects, this compound also functions as an inhibitor of topoisomerase I (TOP1). nih.gov By binding to TOP1, this compound impedes the enzyme's activity, which is essential for managing DNA topology during replication and transcription. nih.gov The inhibition of TOP1 by this compound leads to the prevention of single-strand DNA break repair and consequently disrupts DNA replication, ultimately inhibiting tumor cell growth. nih.gov The inhibitory effect of this compound on topoisomerase I is noted to be similar to, but distinct from, that of camptothecin, a well-known TOP1 inhibitor. wikipedia.orgwikipedia.org While the precise IC50 values for its topoisomerase I enzymatic activity inhibition were not explicitly detailed in the current search results, its dual mechanism of action underscores its broad anticancer potential.
Advanced Cellular Imaging for Subcellular Localization and Mechanistic Elucidation
The nanoparticle albumin-based formulation of this compound facilitates its uptake into target cells. The compound's albumin-mediated endocytosis allows the thiocolchicine dimer to be internalized by both tumor cells and endothelial cells. nih.gov This targeted delivery mechanism is critical for the compound's efficacy. Studies involving nab-5404 have utilized live cell imaging techniques, suggesting ongoing investigations into its cellular and subcellular distribution to further elucidate its precise mechanistic actions within living cells. These imaging approaches are vital for understanding how the compound interacts with its molecular targets and influences cellular processes at a granular level.
Preclinical in Vivo Efficacy and Pharmacological Studies of Abi 011
Efficacy in Tumor Xenograft Models
ABI-011 has exhibited significant antitumor activity across a range of human tumor xenograft models grown in athymic nude mice, including those derived from breast, colon, prostate, and ovarian carcinomas. nih.gov
In monotherapy studies, this compound demonstrated dose-dependent tumor growth inhibition (TGI) in subcutaneous human breast (MDA-MB-231), colon (HT29), and prostate (PC3) xenograft models. The sensitivity of these human xenografts to this compound varied, with MDA-MB-231 showing the highest sensitivity, followed by PC3 and then HT29. nih.gov
A summary of tumor growth inhibition observed with this compound monotherapy (20 mg/kg) across different dosing schedules is presented below: nih.gov
| Tumor Model | Dosing Schedule | Tumor Growth Inhibition (%) |
| MDA-MB-231 | q4dx3 | 80 |
| q4dx2 | 78 | |
| qdx1 | 76 | |
| PC3 | q4dx3 | 90 |
| q4dx2 | 77 | |
| qdx1 | 51 | |
| HT29 | q4dx3 | 84 |
| q4dx2 | 22 | |
| qdx1 | 0 |
Significant tumor growth inhibition was consistently observed in xenograft models treated with this compound, demonstrating its potent antitumor effects. For instance, in the PC3 prostate cancer model, a q4dx3 regimen of this compound at 20 mg/kg resulted in 90% TGI. nih.gov While the data primarily highlight tumor growth inhibition, the extent of regression was evaluated through these TGI percentages, indicating a substantial reduction in tumor volume. nih.gov
Beyond specific carcinoma models, this compound, particularly in its nanoparticle albumin-bound formulation (nab-5404), has shown potent antitumor activity in vivo, leading to cytotoxic efficacy against a broad spectrum of solid tumors and lymphomas. This broad activity has supported its progression into clinical studies for patients with advanced solid tumors or lymphomas.
Combination Therapy Studies in Animal Models
Preclinical studies have also explored the potential of this compound in combination with other established anticancer agents to enhance therapeutic efficacy. nih.gov
This compound demonstrated synergistic effects when combined with concurrent anticancer agents such as nab-paclitaxel and bevacizumab. In the PC3 model, combining this compound with nab-paclitaxel resulted in enhanced tumor growth inhibition compared to monotherapy. Similarly, in the HT29 model, combinations of this compound with bevacizumab yielded high rates of TGI. nih.gov
A summary of tumor growth inhibition in combination therapy studies is provided below: nih.gov
| Tumor Model | Combination Regimen | Tumor Growth Inhibition (%) |
| PC3 | This compound (20 mg/kg, q4dx3) + nab-paclitaxel (5 mg/kg, q4dx3) | 100 (this compound 24h before nab-paclitaxel) |
| 88 (Concurrent) | ||
| 75 (this compound 24h after nab-paclitaxel) | ||
| HT29 | This compound (20 mg/kg, q4dx3) + bevacizumab (8 mg/kg, 2xwkly) | 90 (this compound 24h before bevacizumab) |
| 96 (Concurrent) | ||
| 93 (this compound 24h after bevacizumab) |
The importance of dose, schedule, and sequence for combination regimens was evaluated to achieve optimal therapeutic efficacy. For the combination of this compound and nab-paclitaxel in the PC3 model, administering this compound 24 hours before nab-paclitaxel resulted in 100% tumor growth inhibition, indicating a sequence-dependent enhancement of antitumor activity. nih.gov In the HT29 model, the combination of this compound and bevacizumab showed optimal efficacy when administered concurrently, achieving 96% tumor growth inhibition. nih.gov These findings highlight the critical role of treatment scheduling in maximizing the therapeutic benefits of this compound in combination regimens.
Pharmacokinetic Characterization in Preclinical Species (e.g., Cynomolgus Monkeys)
Detailed, specific pharmacokinetic (PK) data for this compound (NAB-5404, NTB-011) in preclinical species, including systemic exposure, drug disposition, clearance rates, half-life determination, and tissue distribution and accumulation profiles, are not extensively available in the publicly accessible scientific literature from the conducted searches. While this compound is described as possessing "drug-like properties" nih.gov and its albumin-bound formulation is intended to improve pharmacokinetic properties by protecting the drug from elimination and metabolism in vivo sci-hub.se, specific quantitative data for these parameters in preclinical species like cynomolgus monkeys were not found.
Systemic Exposure and Drug Disposition
Information regarding the specific systemic exposure (e.g., Cmax, AUC) and detailed drug disposition pathways of this compound in preclinical species is not publicly available in the search results.
Clearance Rates and Half-life Determination
Specific clearance rates and half-life determinations for this compound in preclinical species, such as cynomolgus monkeys, are not explicitly reported in the provided search results.
Tissue Distribution and Accumulation Profiles
Detailed tissue distribution and accumulation profiles for this compound in preclinical animal models are not explicitly detailed in the available information. The albumin-bound nature of this compound is generally understood to allow for preferential accumulation in tumors due to the enhanced permeability and retention (EPR) effect and increased demand for proteins by cancer cells. nih.govnih.govnih.govfishersci.fi However, specific quantitative data on the distribution of this compound to various tissues and its accumulation over time in preclinical models were not found.
Pharmacodynamic Endpoints in Animal Models
Pharmacodynamic studies aim to measure the biological effects of a drug and its interaction with its target. nih.gov For this compound, its mechanism of action involves dual inhibition of tubulin polymerization and topoisomerase I, leading to antiangiogenic and vascular disrupting activities, as well as cytotoxic effects against tumor cells. nih.govresearchgate.net
Biomarkers of Target Engagement and Pathway Modulation
While this compound is known to inhibit tubulin polymerization and topoisomerase I nih.gov, specific biomarkers of target engagement and pathway modulation directly measured in animal models for this compound are not detailed in the provided search results. In general, for kinase inhibitors, protein substrate phosphorylation sites can serve as pharmacodynamic biomarkers, and quantitative mass spectrometry can identify drug-regulated phosphorylation sites on target kinases. nih.gov However, such specific data for this compound were not found.
Histopathological and Immunohistochemical Analysis of Tumor Response
Histopathological and immunohistochemical analyses are crucial for assessing tumor response to therapeutic agents in animal models. dovepress.comgoogle.com For this compound (nab-5404), its in vivo activity has been evaluated, demonstrating potent antitumor effects in mouse xenograft models. researchgate.net These studies typically involve measuring parameters such as tumor volume reduction and assessing cellular changes within the tumor. For instance, in tumor models, immunohistochemical staining can be used to evaluate cell proliferation (e.g., Ki67 staining) and apoptosis (e.g., cleaved caspase 3). nih.govconicet.gov.ar While this compound has shown antitumor activity in vivo researchgate.netsci-hub.se, specific detailed histopathological and immunohistochemical findings for this compound's tumor response in animal models are not explicitly provided in the search results.
Structure Activity Relationships Sar and Analog Development of Thiocolchicine Dimers
Identification of Key Structural Features for Tubulin and Topoisomerase I Inhibition
ABI-011, as a thiocolchicine (B1684108) dimer, inherits and enhances the tubulin-inhibiting properties of its monomeric precursor. Thiocolchicine is a potent inhibitor of tubulin polymerization, binding competitively and more rapidly to tubulin than colchicine (B1669291) itself. nih.govchemsrc.com The colchicine binding site, located at the interface of the alpha and beta tubulin subunits, is a well-characterized target. nih.govfrontiersin.orgnih.govresearchgate.netnih.gov Key structural features of colchicine, which are relevant to thiocolchicine and its dimers, include the 3,4,5-trimethoxyphenyl ring (A ring), the saturated seven-membered B ring containing an acetamido group at position 7, and the tropolone (B20159) C ring. nih.gov The stereochemistry at the C7 acetamido center is particularly critical for antimitotic activity. nih.gov In thiocolchicine, the substitution of the methoxyl group at the C-10 position with a thiomethyl group contributes to enhanced molecular stability and a faster binding rate to tubulin. nih.govnih.gov
Design and Synthesis of Novel Thiocolchicine Dimer Analogs
This compound is explicitly described as a "novel thiocolchicine dimer," indicating a deliberate design and synthesis effort to create this compound. Current time information in Bangalore, IN.nih.gov The development of thiocolchicine dimer analogs often involves synthetic strategies that link thiocolchicine moieties. For instance, studies have reported the synthesis of dimeric compounds through the condensation of thiocolchicine and/or podophyllotoxin (B1678966) with various dicarboxylic acids. researchgate.net Other approaches include modifying the B-ring of thiocolchicine analogs, such as reacting 7-deacetyl-10-thiocolchicine with different alcohols in the presence of triphosgene (B27547) to yield novel urethanes with antiproliferative activity. doi.org These synthetic modifications aim to optimize biological activity, improve pharmacokinetic properties, and potentially overcome drug resistance mechanisms. The encapsulation of this compound in albumin nanoparticles (Nab-5404) represents a sophisticated formulation strategy to enhance its delivery and efficacy in vivo. cancer.govresearchgate.netresearchgate.netnih.govmdpi.com
Correlation Between Chemical Structure and Vascular Disrupting Potency
This compound exhibits potent vascular disrupting activity (VDA) and antiangiogenic effects. Current time information in Bangalore, IN.nih.gov This activity is concentration-dependent and has been shown to be more potent than that of combretastatin (B1194345) A4 Phosphate (CA4P). Current time information in Bangalore, IN.nih.gov The vascular disrupting effects of this compound are intrinsically linked to its antitubulin properties. Tubulin inhibitors can act as vascular disrupting agents by disrupting the integrity of the tumor vasculature, leading to tumor necrosis. nih.govwikipedia.orgguidetopharmacology.org While specific structural elements within the thiocolchicine dimer directly responsible for its VDA beyond its tubulin and topoisomerase I inhibition are not explicitly detailed, the dual mechanism of action and the dimeric nature likely contribute to its enhanced potency and therapeutic index compared to single-target agents.
The comparative efficacy of this compound against CA4P in vascular disrupting activity is highlighted by their respective IC50 values in certain assays. For example, in the quail embryonic CAM assay, this compound demonstrated an IC50 of 1.8 µg/ml for VDA, whereas CA4P had an IC50 of 13.1 µg/ml. nih.gov
Table 1: Comparative Vascular Disrupting Activity
| Compound | Assay | IC50 (µg/ml) | Reference |
| This compound | Quail Embryonic CAM Assay | 1.8 | nih.gov |
| CA4P | Quail Embryonic CAM Assay | 13.1 | nih.gov |
Stereochemical Considerations in Biological Activity
Stereochemistry plays a significant role in the biological activity of colchicine and its derivatives, and these principles are broadly applicable to thiocolchicine dimers like this compound. For colchicine, the precise stereochemistry at the C7 acetamido center is crucial for its antimitotic activity. nih.gov Furthermore, the helicity around the bond connecting the two aromatic rings in colchicine derivatives can significantly influence their binding to tubulin. researchgate.net In related tubulin inhibitors like Combretastatin A-4, the cis stereoisomer exhibits a much stronger binding affinity to the colchicine site on tubulin compared to its trans counterpart. wikipedia.org
Computational Modeling and Molecular Docking Studies for Ligand-Target Interactions
Computational modeling and molecular docking studies are indispensable tools in understanding the ligand-target interactions of compounds like this compound. These in silico methods allow researchers to predict how small molecules bind to protein targets, assess their interactions, and optimize their properties. semanticscholar.orgresearchgate.netresearchgate.netmdpi.com
For tubulin inhibitors, including colchicine and its derivatives, molecular docking and molecular dynamics simulations have been widely employed to characterize their binding to the colchicine binding site. frontiersin.orgnih.govnih.govnih.govresearchgate.netplos.orgacs.orgresearchgate.net These studies can reveal preferred binding poses, binding affinities, and the conformational changes induced upon ligand binding. For example, computational studies on thiocolchicine urethanes have been used to confirm their mode of action as colchicine binding site inhibitors. doi.org The Relative Binding Free Energy method, which aligns compounds to known crystal structures of colchicine bound to tubulin, has also been utilized to calculate binding constants for colchicine analogs. acs.org
Although specific molecular docking studies solely focused on this compound were not detailed in the search results, the extensive use of these computational techniques for thiocolchicine derivatives and other colchicine-binding site inhibitors suggests that such studies would have been integral to the design, optimization, and mechanistic understanding of this compound's interactions with its biological targets, tubulin and topoisomerase I.
Albumin Nanoparticle Formulation Characteristics and Performance
Methods of Albumin Nanoparticle Synthesis for ABI-011 Encapsulation
The fabrication of albumin nanoparticles for drug encapsulation primarily relies on two well-established techniques: desolvation and high-pressure homogenization. These methods are designed to achieve optimal particle characteristics suitable for drug delivery.
Desolvation and Emulsification Techniques
The desolvation method is a widely adopted chemical approach for synthesizing albumin nanoparticles, known for its simplicity, reproducibility, and suitability for encapsulating both hydrophilic and hydrophobic drugs. dovepress.comnih.govmdpi.comhapres.com The process typically involves the gradual addition of a desolvating agent, such as ethanol (B145695) or acetone, to an aqueous solution of albumin under constant stirring. dovepress.comnih.govmdpi.comhapres.comrsc.org This addition causes the albumin protein to undergo coacervation or aggregation as adsorbed water molecules are replaced, leading to the formation of solid protein particles. nih.govrsc.org A cross-linking agent, commonly glutaraldehyde (B144438), is subsequently introduced to stabilize these unstable particles, preventing their redispersion and maintaining their structural integrity. nih.govnih.govmdpi.comrsc.orgekb.eg
Several parameters significantly influence the physicochemical properties of the resulting nanoparticles, including particle size, polydispersity index (PDI), and zeta potential. These parameters include the pH of the albumin solution, the concentration of albumin, and the rate at which the desolvating agent is added. dovepress.comnih.govrsc.orgekb.eg For instance, optimized BSA nanoparticles synthesized via desolvation using glutaraldehyde as a crosslinker have achieved sizes of 86 ± 3.7 nm. rsc.org Studies have shown that ethanol as a desolvating agent can yield more stable nanoparticle characteristics compared to acetone. dovepress.com The desolvation method is particularly advantageous for its rapid reaction time, absence of surfactants, and the ability to store nanoparticles for extended periods after freeze-drying. dovepress.comnih.gov For example, doxorubicin-loaded HSA nanoparticles prepared by desolvation yielded particles with diameters ranging from 150 to 500 nm and high loading efficiencies of 70% to 95%. nih.gov Sodium ferulate (SF) entrapped in BSA nanoparticles by this method exhibited a loading capacity of 16% and an entrapment efficiency of approximately 80%. nih.gov
Emulsification techniques involve emulsifying a hydrophilic protein solution within a non-aqueous, oily medium. dovepress.comnih.gov This method is considered effective for producing nanoparticles with smaller sizes and lower polydispersity indices. dovepress.com High-energy emulsification processes, utilizing mechanical equipment such as high-pressure homogenizers or ultrasonic generators, are employed to create nanoemulsions. dovepress.comnih.gov The emulsion-solvent evaporation technique, for example, has been successfully used to prepare paclitaxel-loaded HSA nanoparticles. This process involves the high-pressure homogenization of an emulsion formed by mixing an organic phase containing the drug with an aqueous albumin solution. nih.gov The resulting nanoemulsion can then be stabilized through chemical cross-linking or thermal treatment. nih.gov
High-Pressure Homogenization Methods
High-pressure homogenization (HPH) is a physical synthesis method that utilizes strong shear forces to temporarily alter the tertiary structure of proteins, leading to the formation of nanoemulsions or miniemulsions. rsc.org This method is particularly popular for the industrial preparation of protein or protein-conjugate drugs. rsc.org The Nanoparticle Albumin-Bound (NAB) technology, famously employed in the production of Nab-Paclitaxel (Abraxane™), extensively utilizes high-pressure homogenization to encapsulate hydrophobic anticancer drugs within a protein matrix for effective delivery. dovepress.comdovepress.com
In the NAB process, an organic solution containing the hydrophobic drug (e.g., chloroform/acetone) is mixed with an aqueous albumin solution to form a crude emulsion. This emulsion is then subjected to high-pressure homogenization to produce a nanoemulsion, followed by rotary evaporation under vacuum to remove the organic solvent. dovepress.comdovepress.com The cavitation generated during homogenization can induce cross-linking of albumin through disulfide bond formation. dovepress.com This method is advantageous for its ability to produce ultra-fine nanoparticles and its potential to maintain the physiological properties of albumin. nih.govdovepress.com
Research findings illustrate the effectiveness of HPH in producing drug-loaded albumin nanoparticles. For instance, indirubin-loaded cationic human serum albumin (CHSA) nanoparticles were synthesized using a hybrid approach involving HPH. These nanoparticles exhibited a size of 130 nm, a zeta potential of +9 mV, an encapsulation efficiency of 85%, and a drug loading capacity of 5.8%. ut.ac.irbiorxiv.org Another study demonstrated the preparation of palmitate albumin nanoparticles loaded with paclitaxel (B517696) using HPH without surfactants, resulting in higher encapsulation efficiency and drug loading compared to traditional methods. dovepress.com
Physicochemical Characterization for Drug Delivery Applications
Thorough physicochemical characterization is paramount after nanoparticle formulation, as these properties directly influence the physical stability, cellular uptake, biodistribution, and release profile of the encapsulated drug in biological systems. nih.gov
Particle Size Distribution and Zeta Potential
Particle size distribution is a critical parameter for drug delivery applications, impacting passive targeting to tumor tissues via the enhanced permeability and retention (EPR) effect, as smaller nanoparticles (typically around 200 nm) are advantageous. nih.govnih.gov Common techniques for determining particle size include Dynamic Light Scattering (DLS), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM). ekb.egnih.govmdpi.com
Albumin nanoparticles typically exhibit sizes ranging from tens to hundreds of nanometers. For example, BSA nanoparticles prepared by desolvation have been reported with sizes around 86-92 nm. rsc.org Curcumin-loaded albumin nanoparticles showed average sizes between 225.1 and 228.7 nm, with drug-polymer ratio having no significant influence on particle size. nih.gov Indirubin-loaded CHSA nanoparticles were found to be 130 nm. ut.ac.irbiorxiv.org Temozolomide acid-loaded HSA nanoparticles achieved a particle size of 111.7 nm under optimized conditions. researchgate.net
Zeta potential measures the electrical charge on the surface of nanoparticles and is crucial for assessing their colloidal stability, cellular interactions, and intracellular trafficking. dovepress.comhapres.comekb.egnih.govmdpi.comnih.gov A sufficiently high positive or negative zeta potential indicates strong electrostatic repulsion between particles, which helps prevent aggregation and ensures long-term stability in dispersion. ekb.egmdpi.com Albumin, with an isoelectric point (pI) of approximately 4.7, is typically negatively charged at physiological pH (around 7.4). dovepress.comacs.orgnih.govekb.egdovepress.com
Reported zeta potential values for albumin nanoparticles vary depending on the formulation and encapsulated drug. Paclitaxel-loaded HSA nanoparticles prepared by high-pressure homogenization exhibited a surface charge of -18 mV. nih.gov Curcumin-loaded albumin nanoparticles showed high negative zeta potentials ranging from -32.2 to -30.1 mV, indicating good stability. nih.gov Conversely, cationized indirubin-loaded CHSA nanoparticles had a positive zeta potential of +9 mV, which could facilitate brain delivery. ut.ac.irbiorxiv.org The pH of the solution, drug concentration, and the type of cross-linker can all influence the zeta potential. dovepress.comnih.govekb.egnih.gov
The table below provides illustrative data on particle size and zeta potential for various drug-loaded albumin nanoparticles:
| Encapsulated Drug | Synthesis Method | Particle Size (nm) | Zeta Potential (mV) | Reference |
| Doxorubicin | Desolvation | 150–500 | Not specified | nih.gov |
| Paclitaxel | Emulsification/HPH | 248 | -18 | nih.gov |
| Indirubin | HPH | 130 | +9 | ut.ac.irbiorxiv.org |
| Curcumin | Desolvation | 225.1–228.7 | -32.2 to -30.1 | nih.gov |
| Temozolomide Acid | Desolvation | 111.7 | Not specified | researchgate.net |
| BSA Nanoparticles (no drug) | Desolvation | 86–92 | -30 | rsc.orgekb.eg |
Encapsulation Efficiency and Drug Loading Capacity
Encapsulation efficiency (EE%) quantifies the percentage of the total drug initially added that is successfully entrapped within the nanoparticles. Drug loading capacity (LC%) represents the weight percentage of the drug relative to the total weight of the drug-loaded nanoparticles. nih.govhapres.combiorxiv.org These metrics are crucial indicators of the formulation's effectiveness in carrying the therapeutic agent. biorxiv.org
Measurement techniques typically involve separating the free (unencapsulated) drug from the encapsulated drug, often through ultrafiltration or centrifugation, followed by quantification of the drug in the supernatant or in the dissolved nanoparticles using analytical methods like UV-spectrophotometry. nih.govbiorxiv.orgnih.goviiarjournals.org
The encapsulation efficiency and drug loading capacity are influenced by various factors, including the drug's solubility, its concentration, the drug-to-polymer ratio, the specific synthesis method employed, and the type of albumin used. dovepress.comnih.govnih.govhapres.comnih.govresearchgate.net Albumin's multiple binding sites allow for effective drug incorporation. mdpi.com
Reported values for EE% and LC% vary widely depending on the drug and formulation strategy:
Doxorubicin-loaded HSA nanoparticles achieved high encapsulation efficiencies of 70-95%. nih.gov
Sulfasalazine (SSZ)-loaded BSA nanoparticles prepared by desolvation showed varying entrapment efficiencies depending on the theoretical drug loading. hapres.com
Curcumin-loaded ovalbumin nanoparticles exhibited an entrapment efficiency of 55% and a loading capacity of 4%. nih.gov Another study on curcumin-loaded albumin nanoparticles reported entrapment efficiencies ranging from 74.76% to 91.01%. nih.gov
Indirubin-loaded CHSA nanoparticles demonstrated an encapsulation efficiency of 85% and a drug loading capacity of 5.8%. ut.ac.irbiorxiv.org
Cabazitaxel-loaded HSA nanoparticles achieved an impressive encapsulation efficiency of 97.7% and a drug loading capacity of 4.65%. researchgate.netiiarjournals.org
Temozolomide acid-loaded HSA nanoparticles had a drug loading of 5.5%. researchgate.net
Studies on antituberculosis drug-loaded HSA nanoparticles reported drug loading ranging from 8% to 90%. mdpi.com
The following table summarizes representative encapsulation efficiency and drug loading data for various drug-loaded albumin nanoparticles:
| Encapsulated Drug | Encapsulation Efficiency (EE%) | Drug Loading Capacity (LC%) | Reference |
| Doxorubicin | 70–95 | Not specified | nih.gov |
| Sodium Ferulate | ~80 | 16 | nih.gov |
| Curcumin | 55–91.01 | 4–Not specified | nih.govnih.gov |
| Indirubin | 85 | 5.8 | ut.ac.irbiorxiv.org |
| Cabazitaxel | 97.7 | 4.65 | researchgate.netiiarjournals.org |
| Temozolomide Acid | Not specified | 5.5 | researchgate.net |
| Antituberculosis Drugs | Not specified | 8–90 | mdpi.com |
Stability in Simulated Biological Media
Stability evaluation typically involves incubating the nanoparticles in different simulated biological fluids, such as phosphate-buffered saline (PBS), Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), simulated intestinal fluid (SIF), or simulated gastric fluid (SGF), at physiological temperatures (e.g., 37 °C). researchgate.netnih.govfrontiersin.orgacs.org During incubation, parameters like particle size, zeta potential, and drug release are monitored over time. researchgate.netnih.gov
Factors such as the degree of cross-linking, surface charge, and the choice of coating molecules significantly influence the stability of albumin nanoparticles. mdpi.comnih.govnih.gov For instance, cross-linking with agents like glutaraldehyde can enhance the stability of albumin nanoparticles, preventing swelling and dilution in vivo that could lead to rapid drug release. mdpi.com
Research indicates varying stability profiles depending on the media:
Bovine serum albumin (BSA) nanoparticles showed relatively higher colloidal stability in glucose, distilled water, and NaCl compared to DMEM and PBS. researchgate.net While a slight variation in hydrodynamic diameter was observed in most media after 48 hours, a significant increase was noted in DMEM, highlighting the importance of media composition. researchgate.net
Radiolabeled albumin nanoparticles prepared by the desolvation method demonstrated stability for up to 6 months when stored at 4 °C. wjpsonline.com
A copper sulfide (B99878) (CuS) nanosuspension capped by BSA remained stable for over 10 months, with minimal copper leaching in most simulated body fluids. frontiersin.org
Quercetin encapsulated within BSA nanoparticles showed enhanced stability in simulated intestinal fluid, promoting its antioxidant activity. acs.org
These studies underscore the importance of optimizing formulation parameters to ensure the long-term stability of this compound and other drug-loaded albumin nanoparticles in complex physiological environments, thereby maximizing their therapeutic potential.
In Vitro Release Kinetics of this compound from Nanoparticle Formulations
The in vitro release kinetics of compounds encapsulated within albumin nanoparticle formulations, such as this compound, typically exhibit a biphasic pattern. This pattern is characterized by an initial burst release, followed by a more sustained release phase over an extended period easychem.orgnih.govtruemeds.inrna-society.org. The initial burst is generally attributed to the rapid dissociation and release of the drug molecules that are adsorbed onto the surface or loosely entrapped within the superficial layers of the nanoparticles easychem.orgtruemeds.in. This phenomenon allows for a quick initial therapeutic concentration at the target site.
Following the burst phase, the release transitions into a sustained phase, where the drug diffuses gradually from the deeper matrix of the nanoparticle or is released as the albumin matrix undergoes biodegradation or erosion easychem.orgtruemeds.inrna-society.org. The rate and extent of this sustained release can be influenced by several factors, including the composition of the nanoparticle, the degree of cross-linking of the albumin, and the drug's physicochemical properties easychem.orgrna-society.org. Many studies on albumin nanoparticles indicate that their drug release mechanisms often follow Fickian diffusion kinetics easychem.orgtruemeds.in. While specific in vitro release data for this compound are not publicly detailed, its design as an albumin nanoparticle formulation suggests it would likely exhibit similar controlled and prolonged release characteristics.
Table 1: Typical In Vitro Drug Release Profile from Albumin Nanoparticles (Conceptual)
| Time Point | Cumulative Drug Release (%) | Release Phase |
| 0-1 hour | 15-30 | Initial Burst |
| 1-24 hours | 30-60 | Sustained |
| 24-72 hours | 60-90 | Sustained |
Cellular Uptake Mechanisms of Albumin Nanoparticles
Albumin nanoparticles, including formulations like this compound, leverage the natural physiological pathways of albumin for their cellular uptake and accumulation, particularly within tumor environments. These mechanisms involve both active receptor-mediated processes and passive accumulation effects.
Receptor-Mediated Endothelial Transcytosis (e.g., gp60, caveolin-1 (B1176169) pathways)
A primary mechanism for the internalization of albumin and albumin nanoparticles into tumors is receptor-mediated endothelial transcytosis nih.gov. This process is largely facilitated by the glycoprotein (B1211001) 60 (gp60), also known as albondin, which is a 60 kDa glycoprotein abundantly expressed on the surface of endothelial cells, including those lining tumor vasculature nih.gov.
Upon binding to gp60, albumin induces the activation of caveolin-1, an intracellular scaffolding protein that is a key structural component of caveolae nih.gov. This interaction triggers the invagination of the cell membrane, leading to the formation of small, flask-shaped vesicles called caveolae. These caveolae then transport the albumin-bound nanoparticles across the endothelial cell layer and into the tumor interstitial space nih.gov. This active transport mechanism is crucial for the efficient delivery of albumin-based drug systems, such as Abraxane (nab-paclitaxel), and is believed to be similarly exploited by this compound. The expression levels of caveolin-1 have been shown to correlate with the sensitivity of cancer cells to albumin-bound chemotherapies, underscoring its critical role in cellular uptake.
Role of the Enhanced Permeation and Retention (EPR) Effect in Tumor Accumulation
The Enhanced Permeation and Retention (EPR) effect is a well-established passive targeting mechanism that significantly contributes to the accumulation of macromolecules and nanoparticles in solid tumors nih.gov. Solid tumors are characterized by several unique pathophysiological features that facilitate the EPR effect:
Leaky Vasculature: Tumor blood vessels are often rapidly formed and structurally abnormal, exhibiting discontinuous endothelial linings, wide fenestrations, and larger intercellular gaps (ranging from 20 nm to 2 µm) compared to normal vessels (which typically have gaps smaller than 5 nm) nih.gov. This "leakiness" allows macromolecules and nanoparticles, which would normally be confined to the bloodstream, to extravasate into the tumor interstitial space nih.gov.
Impaired Lymphatic Drainage: Unlike healthy tissues, solid tumors typically possess a poorly developed or non-functional lymphatic system nih.gov. This inadequate lymphatic drainage prevents the efficient clearance of extravasated macromolecules and nanoparticles from the tumor interstitium, leading to their prolonged retention and accumulation within the tumor tissue nih.gov.
For nanoparticles, an optimal size range, generally considered to be between 100 and 200 nm, is crucial for maximizing the EPR effect while minimizing clearance by the reticuloendothelial system (RES) and avoiding rapid renal excretion. Albumin nanoparticles, including this compound, are designed to capitalize on this passive accumulation mechanism, thereby increasing the local concentration of the therapeutic agent within the tumor microenvironment nih.gov.
Involvement of Secreted Protein Acidic and Rich in Cysteine (SPARC)
Secreted Protein Acidic and Rich in Cysteine (SPARC), also known as osteonectin or BM-40, is another key factor in the tumor-specific accumulation and cellular uptake of albumin nanoparticles nih.gov. SPARC is a matricellular protein that is often overexpressed in the extracellular matrix and various cancer cells, while its expression is minimal in normal tissues nih.gov.
SPARC functions as an albumin-binding protein, and its overexpression in tumor tissues can significantly enhance the cellular internalization of albumin and albumin-bound nanoparticles. This interaction contributes to the active targeting of albumin-based drug delivery systems to cancer cells nih.gov. For instance, the tumor sensitivity to nab-paclitaxel (Abraxane) has been positively correlated with SPARC overexpression, highlighting the importance of this pathway in the efficacy of albumin-bound therapeutics. The involvement of SPARC, in conjunction with the gp60-mediated transcytosis and the EPR effect, provides a multi-pronged approach for albumin nanoparticles like this compound to selectively accumulate within and be taken up by tumor cells.
Translational Research Perspectives and Future Directions
Identification of Preclinical Biomarkers Predictive of Response to ABI-011
The identification of reliable preclinical biomarkers is crucial for predicting patient response to this compound and guiding its targeted application. One study has investigated the relationship between the tumor biomarker SPARC (Secreted Protein, Acidic and Rich in Cysteine) and tumor angiogenesis in the context of this compound, suggesting SPARC as a potential predictive factor for response sec.gov. Further comprehensive research is needed to fully elucidate a panel of preclinical biomarkers that can accurately forecast the therapeutic efficacy of this compound.
Strategies for Overcoming Preclinical Resistance Mechanisms
While this compound holds promise as a vascular disrupting agent, specific preclinical resistance mechanisms directly attributable to the thiocolchicine (B1684108) dimer form of this compound are not extensively documented in the available research. General mechanisms of cancer drug resistance, such as elevated drug efflux, changes in cell metabolism, genetic modifications of drug targets, enhanced DNA damage response, and inhibition of apoptosis, are broad challenges in oncology gencat.cat. Future preclinical studies will be essential to identify and develop strategies to overcome any specific resistance pathways that may emerge against this compound.
Exploration of Novel Combination Therapies and Therapeutic Modalities
This compound has demonstrated enhanced antitumor activity when combined with other therapeutic agents, suggesting its potential as a component of multi-drug regimens. Preclinical studies have explored its combination with nab-paclitaxel (Abraxane) and bevacizumab aacrjournals.orgsec.govgoogle.com.
In xenograft models, this compound alone showed significant dose-dependent tumor growth inhibition (TGI) across various human cancer cell lines, including MDA-MB-231 (breast), PC3 (prostate), and HT29 (colon) aacrjournals.org. The sensitivity order observed was MDA-MB-231 > PC3 > HT29 aacrjournals.org.
Preclinical Tumor Growth Inhibition (TGI) by this compound Monotherapy aacrjournals.org
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| MDA-MB-231 | q4dx3 | 80% |
| MDA-MB-231 | q4dx2 | 78% |
| MDA-MB-231 | qdx1 | 76% |
| PC3 | q4dx3 | 90% |
| PC3 | q4dx2 | 77% |
| PC3 | qdx1 | 51% |
| HT29 | q4dx3 | 84% |
| HT29 | q4dx2 | 22% |
| HT29 | qdx1 | 0% |
Optimal therapeutic efficacy was achieved when this compound was administered 24 hours before nab-paclitaxel or concurrently with bevacizumab aacrjournals.org. In the PC3 model, administering this compound (20 mg/kg, q4dx3) 24 hours before nab-paclitaxel (5 mg/kg, q4dx3) resulted in 100% TGI. Concurrent administration yielded 88% TGI, and administration 24 hours after resulted in 75% TGI aacrjournals.org. Similarly, in the HT29 model, combining this compound (20 mg/kg, q4dx3) with bevacizumab (8 mg/kg, 2xwkly) resulted in 90% TGI when this compound was given 24 hours before, 96% TGI concurrently, and 93% TGI 24 hours after aacrjournals.org. These findings suggest that sequence and schedule are critical for maximizing the efficacy of combination therapies involving this compound aacrjournals.org. The potential for double or triple drug combinations with this compound, nab-paclitaxel, and bevacizumab is considered feasible and expected to be more effective than monotherapy aacrjournals.org.
Preclinical Tumor Growth Inhibition (TGI) of this compound in Combination Therapies aacrjournals.org
| Combination Therapy | Xenograft Model | This compound Schedule Relative to Partner Drug | Tumor Growth Inhibition (TGI) |
| This compound + nab-paclitaxel | PC3 | 24h before | 100% |
| This compound + nab-paclitaxel | PC3 | Concurrent | 88% |
| This compound + nab-paclitaxel | PC3 | 24h after | 75% |
| This compound + Bevacizumab | HT29 | 24h before | 90% |
| This compound + Bevacizumab | HT29 | Concurrent | 96% |
| This compound + Bevacizumab | HT29 | 24h after | 93% |
This compound (also known as nab-5404) has also been part of combination studies with ABI-009 (nab-rapamycin), an mTOR pathway inhibitor sec.gov.
Advancements in Albumin Nanoparticle Design for Targeted Delivery
This compound is frequently formulated using nanoparticle albumin-bound (nab) technology, which significantly enhances its therapeutic potential by improving solubility and targeted delivery chemrxiv.orgacs.orgmdpi.com. Albumin nanoparticles are highly biocompatible, stable, and amenable to modification, making them ideal drug carriers chemrxiv.org. These nanoparticles preferentially accumulate in tumor and inflammatory sites due to the enhanced permeability and retention (EPR) effect, increased metabolic demands of cancer cells for proteins, and active targeting mechanisms involving receptors like gp60 and pathways such as SPARC acs.orgmdpi.com.
Various strategies are employed for the formation of albumin nanoparticles, including desolvation, emulsification, nab technology, thermal gelation, nanospray drying, self-assembly, and protein salting out chemrxiv.orgnih.govresearchgate.net. The natural structure of albumin allows it to interact with a wide range of drugs, protecting them from premature elimination and metabolism in vivo, thereby improving their pharmacokinetic profiles acs.orgnih.gov. This inherent ability of albumin to bind and deliver therapeutic agents to tumors makes it a valuable platform for developing advanced anticancer drugs with enhanced efficacy acs.orgresearchgate.net.
Preclinical Data Supporting Further Therapeutic Development of Thiocolchicine Dimers
This compound is a novel thiocolchicine dimer, a class of compounds known for their potent antimitotic and topoisomerase I inhibitory activities aacrjournals.orgadipogen.commdpi.com. Thiocolchicine, the parent compound, is an antimitotic alkaloid that inhibits tubulin polymerization and microtubule assembly, and induces apoptosis adipogen.com.
Preclinical investigations have demonstrated significant antitumor activity of this compound in various mouse xenograft models, including those for human breast, colon, prostate, and ovarian carcinoma aacrjournals.org. Specifically, this compound (also referred to as nab-5404) has shown potent antiangiogenic and antimicrotubule activity in in vitro studies, alongside considerable antitumor efficacy in vivo, leading to cytotoxic effects against solid tumors and lymphomas acs.org.
The broader class of thiocolchicine dimers has been explored through the synthesis and biological evaluation of dimeric compounds formed by the condensation of thiocolchicine with dicarboxylic acids researchgate.net. These compounds have exhibited a marked ability to inhibit tubulin polymerization in vitro and cause significant disruption to the microtubule network in vivo, leading to cell cycle arrest in the G2/M phase researchgate.net. Some newly synthesized hybrid compounds have also shown good cytotoxicity against various cancer cell lines researchgate.net. These detailed preclinical findings underscore the therapeutic potential of thiocolchicine dimers, including this compound, and support their continued development for cancer treatment.
Q & A
Q. What is the molecular mechanism of ABI-011 in targeting solid tumors, and how does it compare to other albumin-bound nanotherapeutics?
this compound is a taxane-based albumin nanoparticle designed to exploit endogenous albumin pathways for tumor-specific delivery. Its mechanism involves binding to the albumin receptor (gp60) on vascular endothelium, facilitating transcytosis into tumor interstitial spaces . Unlike conventional taxanes, albumin binding enhances solubility and reduces systemic toxicity by minimizing solvent-related side effects. Comparative studies should evaluate tumor uptake efficiency, biodistribution patterns, and cytotoxicity profiles against other albumin-bound agents (e.g., ABI-008, ABI-009) using in vitro 3D tumor spheroids and in vivo xenograft models .
Q. What are the standard experimental models for evaluating this compound’s efficacy in preclinical studies?
Preclinical evaluation typically employs:
- Cell lines : Human-derived tumor lines (e.g., NSCLC, breast cancer) to assess IC₅₀ values and apoptosis induction.
- Animal models : Immunodeficient mice with patient-derived xenografts (PDX) or syngeneic tumors to study pharmacokinetics (PK) and tumor growth inhibition.
- Biomarker analysis : Quantify albumin receptor expression (gp60) in tumors via immunohistochemistry to correlate with drug uptake . Ensure reproducibility by adhering to the MINKE guidelines for nanotherapeutic characterization .
Advanced Research Questions
Q. How should researchers address discrepancies in pharmacokinetic data between preclinical models and early-phase clinical trials of this compound?
Contradictions often arise from interspecies metabolic differences or tumor microenvironment heterogeneity. To resolve this:
- Cross-validate models : Use humanized mouse models or organ-on-chip systems to bridge translational gaps.
- Dose optimization : Apply physiologically based pharmacokinetic (PBPK) modeling to adjust dosing schedules from animal-to-human extrapolation .
- Tumor biopsy analysis : Compare intratumoral drug concentrations in preclinical vs. clinical samples (as mandated in NCT01163071) .
Q. What methodological considerations are critical when designing combination therapies involving this compound to minimize overlapping toxicities?
Key steps include:
- Toxicity profiling : Map dose-limiting toxicities (DLTs) from monotherapy trials (e.g., neutropenia, neuropathy) to avoid synergism in adverse effects .
- Sequential dosing : Test staggered administration (e.g., this compound followed by immune checkpoint inhibitors) to reduce myelosuppression risks.
- Pharmacodynamic biomarkers : Monitor clusterin expression (a cytoprotective protein) to predict resistance, as seen in OGX-011/docetaxel trials .
Q. How can researchers optimize the formulation of this compound to enhance tumor-specific delivery while maintaining biocompatibility?
Strategies include:
- Surface modification : Incorporate ligands (e.g., folate, RGD peptides) to target overexpressed receptors in tumors.
- Particle size tuning : Optimize nanoparticles to 100–200 nm for enhanced permeability and retention (EPR) effects .
- Stability testing : Use dynamic light scattering (DLS) and cryo-EM to assess aggregation under physiological conditions .
Data Analysis and Reporting
Q. How should contradictory efficacy outcomes in this compound trials be analyzed, particularly when subgroup responses vary significantly?
- Stratified analysis : Segment data by biomarkers (e.g., gp60 expression, tumor mutational burden) to identify responder/non-responder populations .
- Bayesian adaptive designs : Re-evaluate endpoints dynamically in phase Ib/II trials to account for heterogeneity .
- Multi-omics integration : Correlate RNA-seq or proteomic profiles with clinical outcomes to uncover resistance mechanisms .
Q. What frameworks ensure rigorous reproducibility in this compound research, particularly in nanoparticle characterization?
Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Documentation : Publish full synthesis protocols, DLS data, and ζ-potential measurements in supplementary materials .
- Independent validation : Use orthogonal techniques (e.g., HPLC for drug loading, TEM for morphology) .
- Data sharing : Deposit raw datasets in repositories like Figshare or Zenodo, adhering to journal mandates .
Ethical and Regulatory Compliance
Q. What ethical safeguards are essential when designing trials involving serial tumor biopsies for this compound pharmacodynamic studies?
- Informed consent : Clearly explain biopsy risks/benefits, ensuring comprehension in vulnerable populations (e.g., advanced cancer patients) .
- Safety monitoring : Implement real-time adverse event reporting systems, as required in NCT01163071 .
- Data anonymization : Use unique identifiers instead of personal health information (PHI) in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
